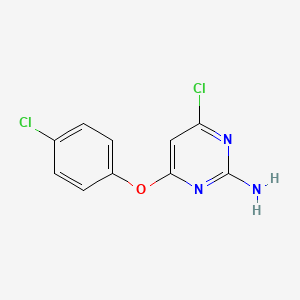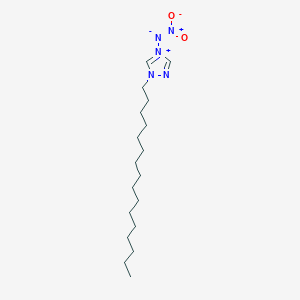![molecular formula C15H22N2O3 B11099054 1-(2-Oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxamide](/img/structure/B11099054.png)
1-(2-Oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-OXO-1-OXASPIRO[45]DEC-3-EN-4-YL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-OXO-1-OXASPIRO[45]DEC-3-EN-4-YL)-4-PIPERIDINECARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1-(2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-(2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL)-4-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Spirodiclofen: A related compound with similar spirocyclic structure and applications in acaricide development.
Spiromesifen: Another spirocyclic compound used in pest control.
Clofentezine: A compound with similar chemical properties and applications in agriculture.
Uniqueness
1-(2-OXO-1-OXASPIRO[4.5]DEC-3-EN-4-YL)-4-PIPERIDINECARBOXAMIDE stands out due to its unique combination of a spirocyclic core and a piperidinecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O3/c16-14(19)11-4-8-17(9-5-11)12-10-13(18)20-15(12)6-2-1-3-7-15/h10-11H,1-9H2,(H2,16,19) |
InChI Key |
QYMMLIZSUIPEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,5-bis(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098974.png)
![3-[(2-Fluoroanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11098979.png)

![methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11099002.png)

![3-[(3-bromobenzyl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11099011.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11099016.png)
![N-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11099027.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11099060.png)
![Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden)amino]acetate](/img/structure/B11099065.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11099066.png)
![(4Z)-2-(2,4-dichlorophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11099073.png)
